6-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
6-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic compound characterized by its unique molecular structure, which includes a seven-membered azepane ring, a triazolo[4,3-a]pyridine core, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyridine core. The sulfonyl group is then introduced using sulfonyl chloride reagents in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and scaling up production.
Chemical Reactions Analysis
Types of Reactions: 6-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In chemistry, 6-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development.
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, leading to the modulation of biological processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug development in areas such as inflammation, pain management, and cancer treatment.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one
4-(Azepan-1-ylsulfonyl)aniline
6-(Azepan-1-ylsulfonyl)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Uniqueness: 6-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one stands out due to its unique triazolo[4,3-a]pyridine core and the presence of the azepane ring. This combination of structural features imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c17-12-14-13-11-6-5-10(9-16(11)12)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQPBNXTMFDHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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